
1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a 1-chloro-2,2-dimethylpropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 1-chloro-2,2-dimethylpropane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 4-methoxybenzene and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The benzene ring can be hydrogenated to form a cyclohexane derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 1-(1-hydroxy-2,2-dimethylpropyl)-4-methoxybenzene.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(1-chloro-2,2-dimethylpropyl)-4-methoxycyclohexane.
Scientific Research Applications
1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2-dimethylpropane: A simpler compound with similar structural features but lacking the benzene ring and methoxy group.
4-Methoxybenzyl chloride: Contains the methoxybenzene structure but with a different alkyl substituent.
Uniqueness
1-(1-Chloro-2,2-dimethylpropyl)-4-methoxybenzene is unique due to the combination of its bulky alkyl group and methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
91561-63-6 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(1-chloro-2,2-dimethylpropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8,11H,1-4H3 |
InChI Key |
PLSPYALHIJTJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


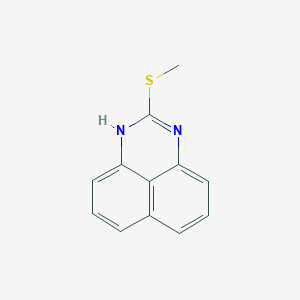
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
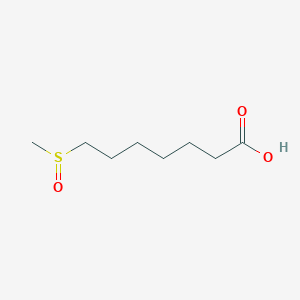
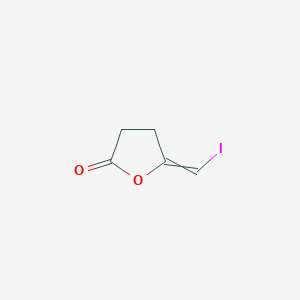
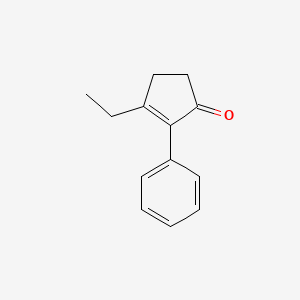
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
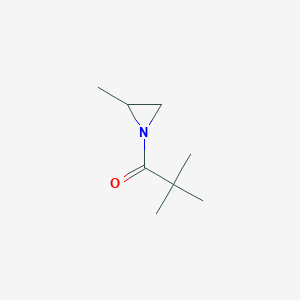
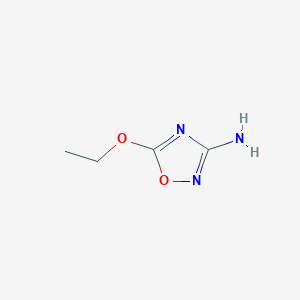
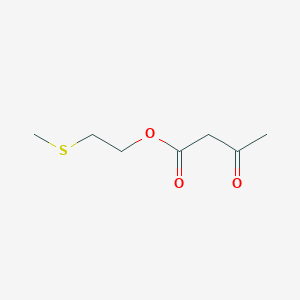

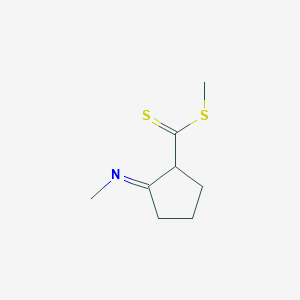

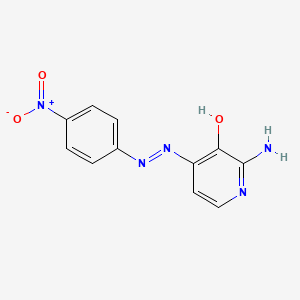
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
